9-(tert-Butoxycarbonyl)-4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-2-carboxylic acid
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Overview
Description
“9-(tert-Butoxycarbonyl)-4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-2-carboxylic acid” is a chemical compound with the CAS Number: 1251007-93-8 . It has a molecular weight of 299.37 . The compound is stored at room temperature and is available in powder form . The IUPAC name for this compound is 9-(tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H25NO5/c1-14(2,3)21-13(19)16-9-7-15(8-10-16)6-4-5-11(20-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 299.37 . It is stored at room temperature and is available in powder form . The InChI code for this compound is 1S/C15H25NO5/c1-14(2,3)21-13(19)16-9-7-15(8-10-16)6-4-5-11(20-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) .Scientific Research Applications
Antihypertensive Properties
9-Substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, a category that includes 9-(tert-Butoxycarbonyl)-4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-2-carboxylic acid, have been prepared and evaluated for antihypertensive effects in rats. The study indicates that these compounds demonstrate significant antihypertensive activity, potentially due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Synthesis and Functionalization
The compound has been involved in studies focused on the synthesis of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes. These syntheses use a one-pot, multi-component reaction catalyzed by Et3N, demonstrating the compound's utility in creating complex molecular structures (Li et al., 2014).
Electrochemistry in Non-aqueous Media
Research on the redox behavior of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media has been conducted. This includes the analysis of compounds like this compound, providing insights into their electrochemical properties and potential applications (Abou-Elenien et al., 1991).
Application in Peptide Synthesis
Spirolactams, including derivatives of this compound, have been synthesized for use in peptide synthesis. These compounds serve as constrained surrogates for certain dipeptides, offering a unique approach in the field of peptide engineering (Fernandez et al., 2002).
Photophysical Studies
Photophysical studies and solvatochromic analysis of diazaspiro compounds have been conducted, which includes derivatives of 9-(tert-Butoxycarbonyl)-4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-2-carboxylate. These studies explore the solvent effect on spectral properties, contributing to our understanding of the photophysical behavior of such compounds (Aggarwal & Khurana, 2015).
Safety and Hazards
Properties
IUPAC Name |
4-methyl-9-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-4,9-diazaspiro[5.5]undecane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-14(2,3)22-13(20)17-7-5-15(6-8-17)10-16(4)9-11(21-15)12(18)19/h11H,5-10H2,1-4H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGXYUUPMXPLMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(CC(O2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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